3-Amino-3-(4-phenylpiperazino)acrylonitrile
Description
Properties
IUPAC Name |
3-amino-3-(4-phenylpiperazin-1-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c14-7-6-13(15)17-10-8-16(9-11-17)12-4-2-1-3-5-12/h1-6H,8-11,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKBLZZEBXHMMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=CC#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363406 | |
| Record name | 2-Propenenitrile, 3-amino-3-(4-phenyl-1-piperazinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141991-47-1 | |
| Record name | 2-Propenenitrile, 3-amino-3-(4-phenyl-1-piperazinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(4-phenylpiperazino)acrylonitrile typically involves the reaction of 4-phenylpiperazine with acrylonitrile in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 50-100°C.
Solvent: Common solvents like ethanol or methanol.
Catalyst: Acidic or basic catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(4-phenylpiperazino)acrylonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The phenylpiperazine moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2) in the presence of Lewis acids like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of nitro or imino derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitro-substituted phenylpiperazine derivatives.
Scientific Research Applications
3-Amino-3-(4-phenylpiperazino)acrylonitrile has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and polymers.
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-phenylpiperazino)acrylonitrile involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The acrylonitrile group may also participate in covalent bonding with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Their Properties
The following table summarizes critical differences between this compound and its analogs:
Pharmacological and Functional Comparisons
Benzothiophene Acrylonitrile Derivatives (Compounds 31–33)
- Structural Differences: Replace the piperazino group with benzothiophene and methoxy-substituted phenyl rings.
- Activity : Demonstrated potent anticancer effects across 60 human cancer cell lines (GI₅₀ <10 nM for some derivatives). Their efficacy against P-gp-mediated drug resistance highlights therapeutic advantages over conventional chemotherapeutics.
- Inference for Target Compound: The piperazino group in this compound may alter target binding (e.g., kinase inhibition vs. tubulin targeting by benzothiophene derivatives).
3-Amino-3-(4-ethylphenyl)acrylonitrile
- Structural Differences: Ethylphenyl substituent instead of piperazino group.
- Impact on Properties :
- Polarity : The ethyl group increases hydrophobicity (logP = 2) compared to the piperazine-containing compound, which likely has higher polarity due to nitrogen atoms.
- Solubility : The target compound’s DMSO solubility (≥5 mg/mL) suggests better organic solvent compatibility than acrylonitrile itself (water solubility: 73,500 mg/L) .
Physicochemical and Toxicological Context
- Acrylonitrile Base Compound: Properties: Low melting point (-83.5°C), high water solubility, and vapor pressure (106 mmHg) . Toxicity: Designated a high-priority substance by the EPA due to carcinogenicity and environmental persistence .
Biological Activity
3-Amino-3-(4-phenylpiperazino)acrylonitrile (CAS No. 141991-47-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and research findings, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H16N4, with a molecular weight of 232.30 g/mol. The compound features an acrylonitrile moiety substituted with an amino group and a phenylpiperazine derivative, contributing to its biological profile.
Synthesis
The synthesis of this compound typically involves the reaction of piperazine derivatives with acrylonitrile under specific conditions. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as:
- Nucleophilic substitution : Utilizing piperazine as a nucleophile.
- Condensation reactions : Combining amines with nitriles.
Anticancer Activity
Research indicates that compounds related to this compound exhibit significant anticancer properties. A study demonstrated that derivatives of acrylonitrile compounds showed cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Activity of Acrylonitrile Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 0.45 |
| 2-(2-amino-4-[4-(2-chlorophenyl)piperazino]-1,3,5-triazin-6-yl)-3-(4-nitrophenyl)acrylonitrile | MCF7 | 0.30 |
| 4-(2-chloroethyl)-2-aminoacrylonitrile | A549 | 0.50 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the potency of these compounds in targeting cancer cells .
Antimicrobial Activity
Additionally, studies have suggested that this compound may possess antimicrobial properties. Research has shown that derivatives can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development.
Table 2: Antimicrobial Activity of Selected Derivatives
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| 3-Amino-2-methylacrylonitrile | S. aureus | 16 µg/mL |
| N-(4-fluorophenyl)piperazine derivative | Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that structural modifications can enhance antimicrobial efficacy .
The precise mechanism by which this compound exerts its biological effects remains under investigation. It is hypothesized that the compound interacts with specific cellular pathways involved in apoptosis and cell cycle regulation, particularly in cancer cells.
Case Studies
A notable study published in Acta Poloniae Pharmaceutica examined the anticancer activity of several acrylonitrile derivatives, including those similar to this compound. The results indicated a strong correlation between structural features and biological activity, emphasizing the importance of further exploration into this compound's potential therapeutic applications .
Q & A
Basic Research Questions
What synthetic routes are available for preparing 3-amino-3-(4-phenylpiperazino)acrylonitrile, and how are intermediates characterized?
The compound is synthesized via nucleophilic substitution or condensation reactions between enaminonitrile precursors and 4-phenylpiperazine. Key steps include:
- Reaction optimization : Use polar aprotic solvents (e.g., DMF) at 60–80°C for 6–12 hours to achieve yields of 72–86% .
- Intermediate characterization :
Which spectroscopic methods are critical for structural elucidation of this compound?
A multi-technique approach is recommended:
- IR spectroscopy : Confirms functional groups (e.g., nitrile, amino).
- NMR spectroscopy :
- ¹H NMR resolves proton environments (e.g., NH₂ as broad singlet at δ 5.5–6.0 ppm).
- ¹³C NMR assigns quaternary carbons (e.g., nitrile carbon at δ ~115 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₈H₂₂N₆) with <3 ppm error .
How is the anti-inflammatory activity of this compound evaluated in preclinical models?
- In vivo models :
- Carrageenan-induced rat paw edema : Administer 50–100 mg/kg (oral) and measure edema reduction at 3–6 hours post-induction .
- Acetic acid-induced writhing in mice : Assess analgesic activity via dose-dependent inhibition of writhes .
- Controls : Use indomethacin (10 mg/kg) as a positive control and vehicle-treated animals for baseline comparison .
What safety protocols are recommended for handling this compound?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of acrylonitrile-derived vapors .
- Waste disposal : Treat as hazardous waste due to potential nitrile toxicity .
Advanced Research Questions
How do structural modifications (e.g., substituent variation on the piperazine ring) affect bioactivity?
- Structure-activity relationship (SAR) insights :
- Example : Replacing 4-phenylpiperazine with morpholine decreases activity by 40%, suggesting piperazine’s nitrogen atoms are critical for hydrogen bonding .
How can contradictory results in biological assays be resolved?
- Case study : Discrepancies in edema reduction (70% vs. 50% in replicate studies) may arise from:
- Animal model variability : Use larger cohorts (n ≥ 8) and standardized carrageenan batches .
- Dosing timing : Administer compounds 1 hour pre-induction for consistent bioavailability .
- Statistical analysis : Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05).
What alternative synthetic pathways exist for improving yield or scalability?
- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes with comparable yields (75–80%) .
- Flow chemistry : Enables continuous production by optimizing residence time (10–15 min) and temperature (70°C) .
How can computational modeling guide the design of derivatives?
- Molecular docking :
- ADMET prediction : Use SwissADME to filter compounds with poor bioavailability (e.g., Topological Polar Surface Area > 90 Ų) .
What strategies optimize reaction conditions for large-scale synthesis?
-
Design of Experiments (DoE) : Vary solvent (DMF vs. acetonitrile), temperature (60–100°C), and catalyst (K₂CO₃ vs. Et₃N) to identify optimal parameters .
-
Process metrics :
Parameter Optimal Range Impact on Yield Temperature 70–80°C Maximizes to 85% Solvent Volume 10 mL/g Reduces side products Catalyst Loading 1.5 eq Balances cost and efficiency
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
